(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FUB-144 involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of FUB-144 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: FUB-144 undergoes various chemical reactions, including:
Oxidation: FUB-144 can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorobenzyl group in FUB-144 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
FUB-144 has several scientific research applications, including:
Mechanism of Action
FUB-144 exerts its effects by acting as a potent agonist of the CB1 receptor . Upon binding to the CB1 receptor, FUB-144 activates the receptor, leading to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This activation also triggers the release of neurotransmitters such as dopamine and serotonin, which contribute to its psychoactive effects .
Comparison with Similar Compounds
UR-144: An indole-based synthetic cannabinoid with a pentyl chain.
FUB-144’s unique structure and potent agonistic activity make it a valuable compound for scientific research and forensic applications.
Properties
CAS No. |
2185863-15-2 |
---|---|
Molecular Formula |
C23H24FNO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3 |
InChI Key |
UXOFEILQVZFLRH-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Key on ui other cas no. |
2185863-15-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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